2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid

CAS No.: 243140-14-9

Cat. No.: VC2439257

Molecular Formula: C10H13BO4

Molecular Weight: 208.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 243140-14-9 |

|---|---|

| Molecular Formula | C10H13BO4 |

| Molecular Weight | 208.02 g/mol |

| IUPAC Name | [2-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C10H13BO4/c1-10(14-6-7-15-10)8-4-2-3-5-9(8)11(12)13/h2-5,12-13H,6-7H2,1H3 |

| Standard InChI Key | LQXLVSDIQAVYOM-UHFFFAOYSA-N |

| SMILES | B(C1=CC=CC=C1C2(OCCO2)C)(O)O |

| Canonical SMILES | B(C1=CC=CC=C1C2(OCCO2)C)(O)O |

Introduction

Basic Properties and Identification

Chemical Identity and Structure

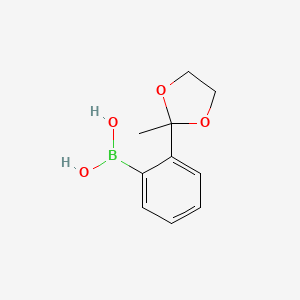

2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with both a boronic acid group and a methyl-substituted 1,3-dioxolane ring. The compound has a unique chemical structure that incorporates both boron chemistry and protected carbonyl functionality. Its molecular formula is C10H13BO4 with a molecular weight of 208, indicating its relatively low molecular mass compared to many pharmaceutical compounds . The compound is registered with CAS number 243140-14-9, which serves as its unique identifier in chemical databases and literature .

The compound is known by several synonyms, including:

-

2-(2-Methyl-1,3-dioxolan-2-yl)benzeneboronic acid

-

2-(2-Boronobenzene)-2-methyl-1,3-dioxolane

-

2-(2-Boronophenyl)-2-methyl-1,3-dioxolane

Applications and Uses

Role as a Protein Degrader Building Block

2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is classified as a "Protein Degrader Building Block" according to search result . This classification suggests its potential application in the field of targeted protein degradation, a rapidly growing area in drug discovery and chemical biology.

Protein degraders, such as PROteolysis TArgeting Chimeras (PROTACs) and molecular glues, function by recruiting specific proteins to the cellular protein degradation machinery, leading to their selective destruction. Building blocks with boronic acid functionalities can play crucial roles in the synthesis of such protein degraders, potentially serving as coupling partners in various transformations, including Suzuki-Miyaura cross-coupling reactions.

The presence of both a boronic acid group and a protected ketone functionality in 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid makes it particularly valuable for constructing complex molecular architectures required for effective protein degraders. The boronic acid group can participate in cross-coupling reactions, while the protected ketone offers possibilities for further functionalization after deprotection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume